molecular formula C16H22ClNO4 B2434120 2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide CAS No. 2034450-16-1

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide

Cat. No.: B2434120
CAS No.: 2034450-16-1
M. Wt: 327.81
InChI Key: WNMAZKGQEKJGQZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenoxy group, a hydroxy group, and a tetrahydropyran ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the tetrahydropyran ring: This step involves the protection of the hydroxy group using a tetrahydropyranyl group, which can be achieved using dihydropyran in the presence of an acid catalyst.

    Coupling of the two intermediates: The final step involves coupling the chlorophenoxy intermediate with the protected hydroxy intermediate under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the chlorophenoxy group and the tetrahydropyran ring also provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c17-13-1-3-14(4-2-13)22-11-16(20)18-8-5-15(19)12-6-9-21-10-7-12/h1-4,12,15,19H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMAZKGQEKJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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